molecular formula C15H17FN2O2 B6719179 Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate

Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate

Cat. No.: B6719179
M. Wt: 276.31 g/mol
InChI Key: IWAUBSNINGBLJE-UHFFFAOYSA-N
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Description

Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate is a complex organic compound featuring a pyrrolidine ring substituted with a cyano and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyano and fluorophenyl groups through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-[(2-cyano-4-fluorophenyl)methyl]pyrrolidin-2-yl]acetate
  • Methyl 2-[1-[(2-cyano-5-chlorophenyl)methyl]pyrrolidin-2-yl]acetate
  • Methyl 2-[1-[(2-cyano-5-bromophenyl)methyl]pyrrolidin-2-yl]acetate

Uniqueness

Methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate is unique due to the specific positioning of the cyano and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[1-[(2-cyano-5-fluorophenyl)methyl]pyrrolidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-20-15(19)8-14-3-2-6-18(14)10-12-7-13(16)5-4-11(12)9-17/h4-5,7,14H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAUBSNINGBLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCN1CC2=C(C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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